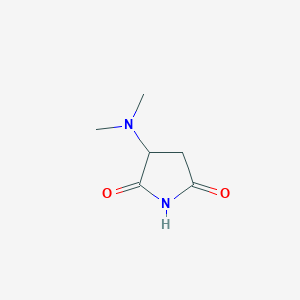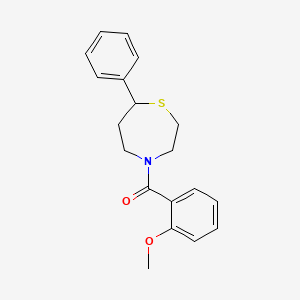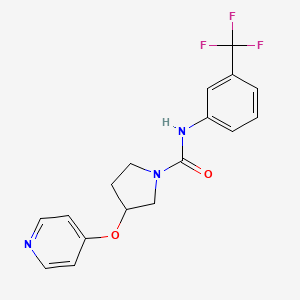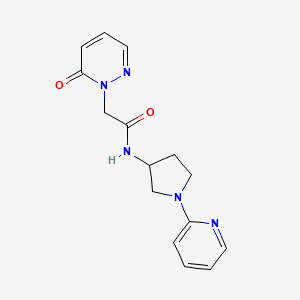![molecular formula C19H24O8 B2685242 2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate CAS No. 1093406-46-2](/img/structure/B2685242.png)
2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar phenylboronic ester derivatives has been determined by X-ray single crystal diffraction and is consistent with the structure optimized by Density Functional Theory (DFT) . The molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar phenylboronic ester derivatives have been studied. Their molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint have been analyzed .Aplicaciones Científicas De Investigación
Synthesis Methodologies
- The study by Kojima, Inouye, and Kakisawa (1985) describes an intramolecular photo[2+2]cycloaddition methodology, which could be relevant for synthesizing complex molecules similar to the one , emphasizing the versatility of photochemical reactions in organic synthesis Kojima et al., 1985.
- Raghavendra et al. (2016) explored the synthesis of lignan conjugates via cyclopropanation, highlighting a simple procedure for creating bioactive compounds with potential antimicrobial and antioxidant properties, which could be applicable to the synthesis and functionalization of the compound Raghavendra et al., 2016.
Potential Applications
- The radiolabeling and biodistribution study of a neuroprotective drug by Yu et al. (2003) demonstrates the use of complex organic molecules in medical imaging and neuroprotection, suggesting potential applications in diagnostics or therapeutic areas for similar compounds Yu et al., 2003.
- Tian, Sugiyama, Mori, and Takeshita (1988) investigated synthetic photochemistry, specifically the photoconversion of complex molecules, which may offer insights into the photochemical properties and reactivities of similar complex organic compounds Tian et al., 1988.
Propiedades
IUPAC Name |
(2-methoxyphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O8/c1-18(2)24-12-13(25-18)15-17(27-19(3,4)26-15)23-14(12)16(20)22-11-9-7-6-8-10(11)21-5/h6-9,12-15,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMODGVULMPNJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2685163.png)
![Diethyl 3-methyl-5-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B2685164.png)
![N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685165.png)
![7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685166.png)
![2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2685171.png)
![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2685172.png)




![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2685179.png)

